molecular formula C8H8BrCl B1404150 2-Bromo-4-methylbenzyl chloride CAS No. 147542-02-7

2-Bromo-4-methylbenzyl chloride

Cat. No. B1404150
M. Wt: 219.5 g/mol
InChI Key: ZALSYZWKNVDJKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzyl chloride is a chemical compound with the CAS Number: 147542-02-7 . It has a molecular weight of 219.51 and its IUPAC name is 2-bromo-1-(chloromethyl)-4-methylbenzene . It is a liquid at ambient temperature .


Synthesis Analysis

The synthesis of 2-Bromo-4-methylbenzyl chloride involves thionyl chloride being added dropwise to a solution of (2-bromo-4-methylphenyl)methanol in dichloromethane. The mixture is then stirred overnight at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-methylbenzyl chloride is 1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a chloromethyl group attached to it, as well as a methyl group .


Physical And Chemical Properties Analysis

2-Bromo-4-methylbenzyl chloride is a liquid at ambient temperature . The exact boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Thermal Decomposition Studies

2-Bromo-4-methylbenzyl chloride has been utilized as a precursor in the study of the thermal decomposition of methylbenzyl radicals. This research investigated the decomposition process at high temperatures, contributing valuable data to the understanding of reaction mechanisms and kinetics involved in the thermal decomposition of organic compounds (Fernandes, Gebert, & Hippler, 2002).

Synthesis of Quaternary Dialkyldiaralkylammonium Chlorides

In another study, 2-Bromo-4-methylbenzyl chloride played a role in the synthesis of dialkyldiaralkylammonium chlorides. These compounds were explored for their potential applications in phase-transfer catalysis and as electrolytes, highlighting the versatility of 2-Bromo-4-methylbenzyl chloride in synthetic organic chemistry (Busi et al., 2006).

Radical Cyclization in Organic Synthesis

The compound was also involved in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones through a radical cyclization process. This research is significant in the field of organic synthesis, providing insights into constructing complex molecular structures efficiently (Majumdar & Mukhopadhyay, 2003).

Catalysis and Reaction Mechanism Studies

2-Bromo-4-methylbenzyl chloride was used to study the catalysis efficiency and reaction mechanism in a phase-transfer catalysis process. The research provided a deeper understanding of the reaction dynamics and the role of catalysts in such processes (Xu & Pan, 2014).

Development of New Methodologies in Organic Chemistry

The compound contributed to the development of new synthetic methodologies, including an improved method for synthesizing important intermediates in organic chemistry. These methodologies are crucial for the advancement of chemical manufacturing processes and the development of new pharmaceuticals (Zheng, 2013).

Safety And Hazards

The safety information for 2-Bromo-4-methylbenzyl chloride indicates that it is dangerous . It has hazard statements H302, H335, and H314 , which correspond to harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage, respectively . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely, as well as what to do in case of exposure .

properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALSYZWKNVDJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylbenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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